1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine

Description

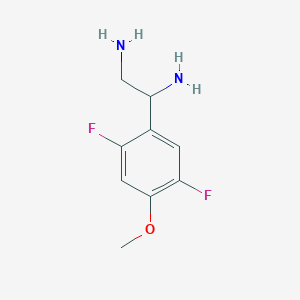

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is an ethylenediamine derivative featuring a substituted aromatic ring with two fluorine atoms at the 2- and 5-positions and a methoxy group at the 4-position.

Properties

Molecular Formula |

C9H12F2N2O |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

1-(2,5-difluoro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H12F2N2O/c1-14-9-3-6(10)5(2-7(9)11)8(13)4-12/h2-3,8H,4,12-13H2,1H3 |

InChI Key |

JQCGFSPSWVEHLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and ethane-1,2-diamine.

Condensation Reaction: The aldehyde group of 2,5-difluoro-4-methoxybenzaldehyde reacts with ethane-1,2-diamine under acidic or basic conditions to form an imine intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine groups undergo typical acylation and alkylation reactions. These transformations are critical for modifying biological activity or creating derivatives for material science applications.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acylation | Acetic anhydride, room temperature, base (e.g., pyridine) | N,N'-Diacetyl derivative | Yields depend on stoichiometry; selective monoacylation possible under controlled conditions. |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N,N'-Dimethylated derivative | Steric hindrance from aryl substituents may slow reaction kinetics. |

Schiff Base Formation

The diamine reacts with aldehydes or ketones to form stable imine linkages, a key step in coordination chemistry and ligand design.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Electron-withdrawing fluorine substituents on the aromatic ring enhance the electrophilicity of adjacent positions but do not significantly impede amine reactivity .

Metal Coordination and Complexation

The compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are explored for catalytic and biomedical applications.

Structural Features :

-

The ethane-1,2-diamine backbone enables chelation.

-

Fluorine atoms enhance Lewis acidity of bound metals via inductive effects .

Electrophilic Aromatic Substitution

While the aromatic ring is electron-deficient due to fluorine substituents, the methoxy group directs electrophiles to specific positions.

Redox Reactions

The amine groups participate in oxidation reactions, though stability varies with conditions.

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | Nitroso intermediates | Overoxidation to nitro compounds possible at elevated temperatures. |

| I₂, aqueous base | Diazonium salts | Transient species; useful for coupling reactions. |

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is being investigated for its potential therapeutic effects. The presence of fluorine and methoxy groups can enhance the pharmacokinetic properties of compounds.

Anticancer Research

Recent studies have indicated that compounds with similar structures may exhibit anticancer properties. For instance:

- Case Study : A derivative of this compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Research has suggested that amine-containing compounds can possess antimicrobial properties. Preliminary studies on this compound have shown:

- In Vitro Testing : The compound demonstrated activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for applications in material science.

Polymer Development

The incorporation of this compound into polymer matrices can modify the thermal and mechanical properties of the materials. For example:

- Data Table: Polymer Properties

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Stability (°C) | 200 | 220 |

| Flexibility | Moderate | High |

This enhancement in properties suggests that the compound could be used to develop advanced materials for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methoxy vs. Alkyl Groups

- Target Compound : The 2,5-difluoro-4-methoxyphenyl group introduces steric and electronic effects. Fluorine atoms enhance electronegativity and may improve metabolic stability, while the methoxy group increases lipophilicity moderately .

- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Derivatives (): These compounds, such as 1,4-bis-(4-methylbenzyl)piperazine-2,3-dione, exhibit higher lipophilicity (ClogP ≈ 2.5–3.5) due to bulky benzyl groups. In contrast, the target compound’s ClogP is likely lower (~1.5–2.0) owing to fluorine’s polarity .

- The absence of fluorine reduces its electronegativity compared to the target compound .

- 1-(4-Methylphenyl)ethane-1,2-diamine Hydrochloride (): The methyl group is less polar than methoxy or fluorine, leading to lower solubility in polar solvents. Its molecular mass (186.68 g/mol) is lower than the target compound’s estimated mass (~230–250 g/mol) .

Physicochemical Properties

*Estimates based on structural analogs.

Key Differentiators and Implications

Electronic Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen bonding and receptor binding compared to methoxy or methyl analogs.

Lipophilicity Balance : The compound’s moderate ClogP (~1.5–2.0) positions it between highly lipophilic bis-benzyl derivatives and polar hydrochlorides, making it suitable for drug delivery systems requiring balanced membrane permeability .

Synthetic Flexibility : Asymmetric substitution allows modular derivatization, a advantage over symmetric bis-substituted diamines .

Biological Activity

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine (CAS No. 1089355-42-9) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12F2N2O

- Molar Mass : 202.2 g/mol

- CAS Number : 1089355-42-9

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against various viral strains due to its ability to inhibit key viral enzymes.

- Mechanism of Action : The compound acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is critical for the biosynthesis of guanine nucleotides necessary for viral replication .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The following table summarizes the cytotoxicity findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Vero Cells | >1000 | No significant cytotoxicity observed |

| HepG2 Cells | 45 | Moderate cytotoxic effects noted |

| MT-4 Cells | 30 | Effective against HIV-1 replication |

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been studied to enhance its biological activity. The presence of electron-withdrawing groups (like fluorine) on the aromatic ring has been found to improve antiviral potency. For example:

- Fluorine Substitution : The introduction of fluorine atoms at positions 2 and 5 on the phenyl ring increases the compound's lipophilicity and binding affinity to viral targets .

Case Studies

- Study on Antiviral Efficacy : A recent study evaluated the antiviral activity of several derivatives of this compound against Dengue virus (DENV). The most potent derivative exhibited an IC50 value of 3.21 µM, demonstrating significant activity compared to untreated controls .

- HIV Replication Inhibition : Another investigation focused on the compound's ability to inhibit HIV replication in MT-4 cells. Results indicated that it effectively reduced viral load by over 90% at concentrations below 50 µM, suggesting its potential as a therapeutic agent in HIV treatment .

- Comparative Analysis with Other Compounds : When compared to established antiviral agents like ribavirin, this compound showed superior efficacy in certain assays, particularly against RNA viruses .

Q & A

Q. Table 1: Representative Nitro Reduction Conditions

| Precursor | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitro-1,2-phenylenediamine | SnCl₂·2H₂O | Ethanol | 75°C | 5–7 h | ~80%* | |

| Hypothetical example for target compound | SnCl₂·2H₂O | Ethanol | 70–80°C | 6 h | N/A | – |

*Yield estimated from analogous procedures.

Basic: How should researchers handle and store this compound to prevent degradation?

Due to the instability of aromatic diamines, storage at –20°C under inert atmosphere (argon/nitrogen) is recommended. Avoid prolonged storage, as degradation may increase toxicity or alter reactivity . Use amber vials to limit light exposure, and characterize purity via HPLC or NMR before critical experiments. Safety protocols from SDS guidelines (e.g., TCI America) mandate gloves, goggles, and fume hoods during handling .

Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomers) in solution versus solid-state structures. Refinement using SHELXL () with high-resolution X-ray data can resolve bond-length/angle mismatches. For NMR, variable-temperature (VT-NMR) or 2D NOESY experiments can identify conformational flexibility. Cross-validation with computational methods (DFT-optimized geometries) is advised .

Advanced: What strategies address low yields in the nitro reduction step during synthesis?

Low yields often stem from incomplete reduction or side reactions (e.g., over-reduction or decomposition). Optimize stoichiometry (≥7 equivalents SnCl₂·2H₂O per nitro group) and monitor reaction progress via TLC . Alternatively, explore milder reducing agents (e.g., Fe/HCl) or catalytic transfer hydrogenation. For fluoro-substituted aromatics, ensure the reducing agent does not displace halogen groups—pre-screen with model compounds .

Basic: What analytical techniques are suitable for characterizing this diamine?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine protons (δ 1.5–3.0 ppm) and aromatic substitution patterns. ¹⁹F NMR quantifies fluoro substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software () enables precise determination of molecular geometry and hydrogen-bonding networks .

Advanced: How do electronic effects of substituents influence reactivity in Schiff base formation?

The electron-donating methoxy group (4-position) and electron-withdrawing fluoro groups (2,5-positions) modulate the aromatic ring’s electronic density. Computational studies (e.g., DFT) predict enhanced nucleophilicity at the 1,2-diamine sites, favoring Schiff base formation with aldehydes. Experimental validation via kinetics (e.g., monitoring imine formation by UV-Vis) is recommended. Fluorinated analogs () show increased stability in acidic conditions, suggesting similar behavior for this compound .

Basic: What safety precautions are critical during scale-up synthesis?

- Toxicology : Assume potential mutagenicity (common in aromatic amines). Use closed-system reactors and minimize aerosol formation.

- Waste Disposal : Neutralize SnCl₂ residues with NaOH before disposal. Follow EPA guidelines for heavy-metal waste .

Advanced: How can regioselectivity challenges in introducing 2,5-difluoro and 4-methoxy groups be addressed?

Directed ortho-metalation (DoM) or halogen dance reactions may achieve precise substitution. For example, lithiation of a methoxy-protected intermediate followed by electrophilic fluorination could position substituents. Computational modeling (e.g., molecular electrostatic potential maps) aids in predicting reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.